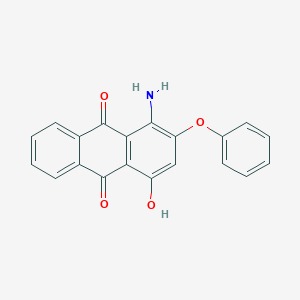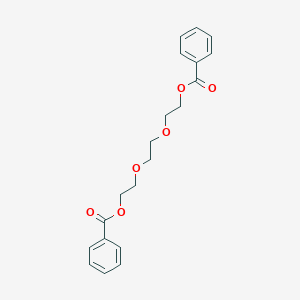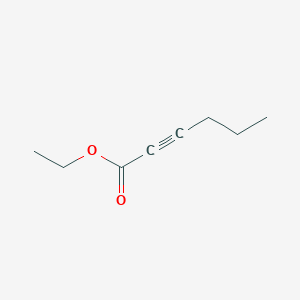
Isoamyl phenylacetate
概要
説明
Synthesis Analysis
The enzymatic synthesis of isoamyl acetate has been explored using immobilized Candida antarctica lipase in supercritical carbon dioxide (SC-CO2) . The study found that acetic anhydride was the most effective acyl donor for the reaction, and the use of Novozym 435 as a biocatalyst achieved an esterification extent of 100% in continuous operation. The synthesis was optimized by adjusting the amount of enzyme preparation and the CO2/substrates molar ratio. The reaction was not significantly affected by pressure within the range of 8-30 MPa, but higher temperatures (over 313 K) led to lower production of isoamyl acetate. The enzyme Novozym 435 showed remarkable stability with no loss of activity over a month of continuous operation.
Another study conducted the synthesis in n-hexane and proposed a reaction mechanism for the acylation of isoamyl alcohol with acetic anhydride using Novozym 435 . The reaction followed a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride. The study also found that acetic acid, a byproduct, could further react with the remaining alcohol when in excess, leading to yields higher than 100% based on the initial acetic anhydride content. The optimal pH for the enzyme was 7.7, and while acetic acid inactivated the enzyme, isoamyl alcohol and isoamyl acetate did not have a negative effect.
Molecular Structure Analysis
The molecular structure of isoamyl acetate consists of an isoamyl group (an isomer of pentyl) attached to an acetate group. The structure is responsible for its characteristic fruity odor. The papers do not provide a detailed analysis of the molecular structure of isoamyl acetate or isoamyl phenylacetate, but the general structure of esters like isoamyl acetate is well understood in organic chemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoamyl acetate include the acylation of isoamyl alcohol with acetic anhydride, catalyzed by the enzyme Novozym 435. The reaction mechanism proposed suggests a Ping-Pong Bi-Bi mechanism with inhibition effects from acetic anhydride . The presence of acetic acid as a byproduct can further react with excess isoamyl alcohol, which is a slower secondary reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoamyl acetate synthesized in these studies include its high reactivity with acetic anhydride and stability under certain conditions. The enzyme-catalyzed reaction is optimal at a specific pH and is affected by temperature and the concentration of reactants. The studies highlight the importance of reaction conditions, such as the solvent used (SC-CO2 or n-hexane), the molar ratio of CO2 to substrates, and the amount of enzyme preparation for the efficiency and yield of the synthesis . The stability of the enzyme Novozym 435 is also a significant factor in the continuous production of isoamyl acetate.
科学的研究の応用
Synthesis of Isoamyl Acetate : Isoamyl acetate, closely related to Isoamyl phenylacetate, can be synthesized by acylation of isoamyl alcohol with acetic anhydride using the lipase Novozym 435 in n-hexane. This process follows a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride (Romero et al., 2007).
Antitumor Effects of Phenylacetate : Phenylacetate, a component of Isoamyl phenylacetate, inhibits isoprenoid biosynthesis and suppresses the growth of human pancreatic carcinoma. It has cytostatic activity in pancreatic carcinoma by inhibiting the MVAPP decarboxylase enzyme and affecting multiple biosynthetic pathways requiring isoprenoids (Harrison et al., 1998).
Use in Ionic Liquids : Isoamyl acetate synthesis has been studied in ionic liquids, offering high enzyme activity and yield. This process is advantageous for sustainable flavor ester production (Cvjetko et al., 2012).
Solvent-Free Synthesis Methods : Non-enzymatic synthesis of isoamyl acetate in a solvent-free system using an intensified reactor has been investigated, highlighting a cost-effective and efficient production method (Azudin et al., 2020).
Physical Properties of Isoamyl Esters : The physical properties, such as densities and viscosities, of binary mixtures including isoamyl acetate, have been measured, which are essential for industrial applications (Sheu & Tu, 2006).
Neurological Effects of Phenylacetate : Phenylacetate can induce erythroid differentiation and fetal hemoglobin production in human leukemic cells, suggesting its potential in the treatment of hematopoietic neoplasms and hemoglobinopathies (Samid et al., 1992).
Metabolic Engineering in E. coli : Cofactor manipulation in Escherichia coli can affect the metabolic flux redistribution, enhancing the production of compounds like isoamyl acetate (San et al., 2002).
Optimization of Isoamyl Acetate Production : Response surface methodology has been used to optimize the enzymatic esterification of isoamyl acetate, demonstrating the importance of reaction conditions in enhancing yield and efficiency (Azudin et al., 2013).
Safety and Hazards
作用機序
Target of Action
Isoamyl phenylacetate is primarily used as a flavor additive in various applications . Its primary targets are the olfactory receptors, where it imparts a specific odor and taste .
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a response that is perceived as a specific odor or taste
Biochemical Pathways
Isoamyl phenylacetate is involved in the bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway, which contains 12 enzymes and a transcriptional regulator, is a key player in this process . This pathway is involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
Given its use as a flavor additive, it can be inferred that it is likely absorbed and metabolized in the body to some extent .
Result of Action
The primary result of Isoamyl phenylacetate’s action is the imparting of a specific odor and taste . On a molecular and cellular level, its action in the PAA pathway can contribute to biofilm formation and antimicrobial activity .
特性
IUPAC Name |
3-methylbutyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11(2)8-9-15-13(14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQBUWZZBUFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044501 | |
| Record name | 3-Methylbutyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; sweet musky animal odour with fruity balsamic undertone reminiscent of fresh cocoa beans | |
| Record name | Isoamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/947/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
268.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 1 mL 95% ethanol (in ethanol) | |
| Record name | Isoamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/947/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.981 | |
| Record name | Isoamyl phenylacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/947/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isoamyl phenylacetate | |
CAS RN |
102-19-2 | |
| Record name | Isoamyl phenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbutyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5RHQ50DDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the safety of Isoamyl Phenylacetate?
A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of Isoamyl Phenylacetate []. While the specific findings of the assessment are not detailed in the provided abstract, this type of assessment typically evaluates toxicological data and exposure information to determine the safe use levels of fragrance ingredients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



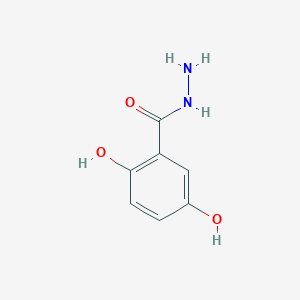
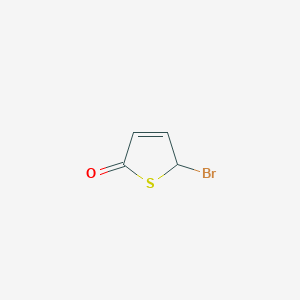
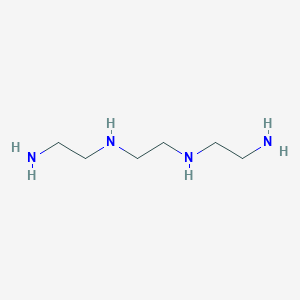

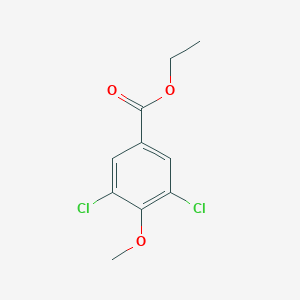
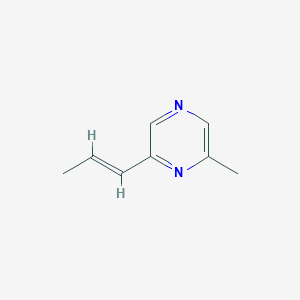
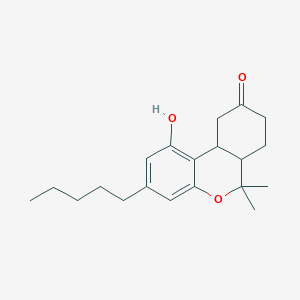
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

